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Compound of Interest

Compound Name: 2-Amino-3-chlorophenol

Cat. No.: B1288307 Get Quote

Disclaimer: As of the latest literature search, comprehensive experimental spectroscopic data

for 2-Amino-3-chlorophenol is not readily available in public databases. To fulfill the scope of

this technical guide, we will present a detailed spectroscopic analysis of a closely related

isomer, 2-Amino-4-chlorophenol, as a representative example. The principles and

methodologies described herein are directly applicable to the analysis of 2-Amino-3-
chlorophenol.

Introduction
This technical guide provides an in-depth overview of the spectroscopic data for aminophenol

derivatives, with a specific focus on the analytical techniques used to characterize these

compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Amino-4-chlorophenol, along with the

experimental protocols for these analyses. This information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data for 2-Amino-4-chlorophenol
The following tables summarize the key spectroscopic data obtained for 2-Amino-4-

chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Amino-4-chlorophenol[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.2 singlet - OH

6.601 doublet 8.3 Ar-H

6.598 doublet of doublets 8.3, 2.5 Ar-H

6.386 doublet 2.5 Ar-H

4.8 singlet - NH₂

Solvent: DMSO-d₆, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Data for 2-Amino-4-chlorophenol

Chemical Shift (δ) ppm Assignment

143.42 C-OH

139.00 C-NH₂

123.50 C-Cl

115.75 Ar-CH

115.66 Ar-CH

113.86 Ar-CH

Solvent: DMSO, Instrument Frequency: 500 MHz

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2-Amino-4-chlorophenol[2]
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m/z Relative Intensity Assignment

143 High [M]⁺

145 Moderate [M+2]⁺ (Isotope peak for ³⁷Cl)

80 Moderate Fragment ion

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions for 2-Amino-4-chlorophenol

Wavenumber (cm⁻¹) Functional Group

3400-3300 O-H stretch (phenol)

3300-3200 N-H stretch (amine)

~1600, ~1500 C=C stretch (aromatic ring)

~1200 C-O stretch (phenol)

~1100 C-N stretch (aromatic amine)

~800 C-Cl stretch

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The

sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of

approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal

standard. For identifying exchangeable protons like those in -OH and -NH₂ groups, a "D₂O

shake" experiment can be performed where a few drops of deuterium oxide are added to the
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NMR tube, and the spectrum is re-acquired; the signals from the exchangeable protons will

disappear or significantly diminish.[3]

Sample Preparation
(5-10 mg in 0.5-0.7 mL deuterated solvent) NMR Spectrometer Data Acquisition

(¹H, ¹³C, and optional 2D experiments)
Data Processing

(Fourier Transform, Phasing, Baseline Correction)
Spectral Analysis

(Chemical Shift, Integration, Coupling Constants)
D₂O Shake Experiment

(for -OH and -NH₂ identification)
Optional

Sample Preparation

KBr Pellet Method
(Grind sample with KBr and press)

FT-IR Spectrometer

Thin Solid Film Method
(Dissolve sample and evaporate on salt plate)

Data Acquisition
(Scan from 4000-400 cm⁻¹)

Spectral Analysis
(Identify characteristic absorption bands)

Sample Introduction
(e.g., via GC)

Ion Source
(Electron Ionization at 70 eV)

Mass Analyzer
(Separation by m/z) Detector Mass Spectrum Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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